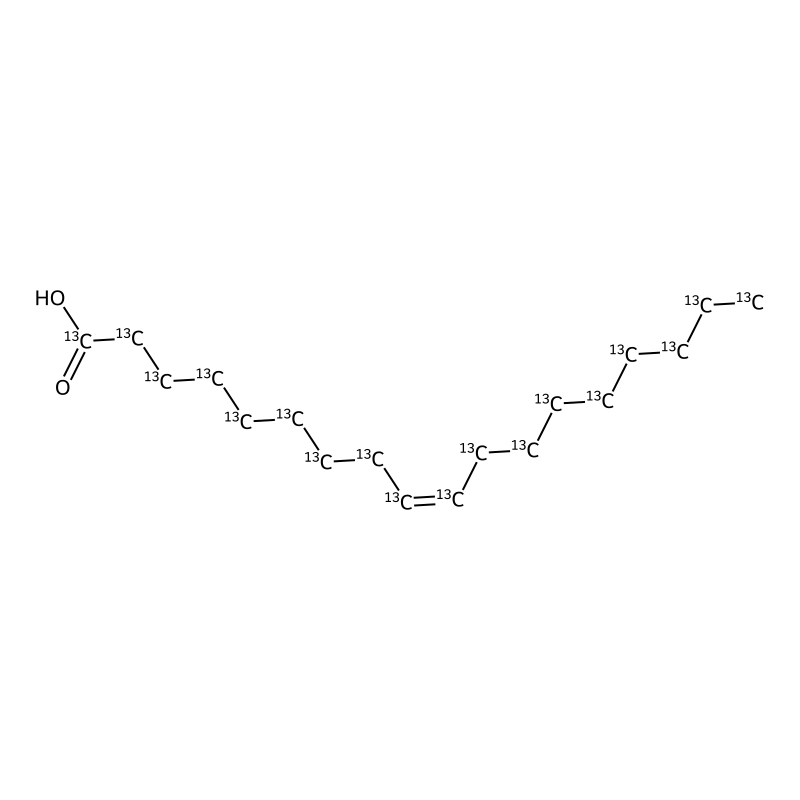

(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-^13C_18)octadec-9-enoic acid is a stable isotopically labeled form of oleic acid, a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. This compound features a double bond located at the ninth carbon atom in its carbon chain. Oleic acid is widely distributed in nature and is primarily found in various animal and vegetable fats and oils. The presence of the stable isotope ^13C allows for specific applications in metabolic studies and tracing experiments in biological systems .

In biological systems, Oleic acid-13C18 functions similarly to regular oleic acid. It can be incorporated into cell membranes, serve as an energy source, or act as a signaling molecule. The ¹³C label allows researchers to track its specific movements and interactions within an organism.

For instance, studies have used Oleic acid-13C18 to investigate how dietary fats are absorbed and metabolized []. By measuring the appearance of ¹³C in different tissues, researchers can gain insights into the body's fat processing mechanisms.

Here are some of the scientific research applications of Oleic acid-13C18:

Studying Fatty Acid Metabolism:

- Researchers can use Oleic acid-13C18 to investigate the pathways involved in fatty acid synthesis and breakdown within cells. By following the incorporation of the carbon-13 isotope into different molecules, scientists can gain insights into the body's use of fats for energy and other purposes. Source: National Institutes of Health: )

Tracking Triglyceride Synthesis:

- Oleic acid-13C18 can be used to label triglycerides, a type of fat stored in cells. This allows researchers to track the formation and turnover of triglycerides in various tissues, helping them understand how the body regulates fat storage and release. Source: Journal of Lipid Research: )

Investigating the Impact of Dietary Interventions:

Octadec-9-enoic acid undergoes several typical reactions associated with unsaturated fatty acids and carboxylic acids:

- Hydrogenation: The double bond can be hydrogenated to yield stearic acid (octadecanoic acid).

- Oxidation: The double bond can be oxidized to form various products including aldehydes and carboxylic acids.

- Esterification: Reacts with alcohols to form esters, which are important in the production of biodiesel.

- Iodination: Iodine adds across the double bond to yield diiodo derivatives.

These reactions demonstrate the compound's versatility in organic synthesis and industrial applications .

Octadec-9-enoic acid is recognized for its significant biological roles. It contributes to cellular membrane fluidity and is involved in various metabolic pathways. Studies indicate that oleic acid can influence lipid metabolism and has potential health benefits such as:

- Anti-inflammatory properties: It may help reduce inflammation markers in the body.

- Cardiovascular health: Oleic acid consumption is linked to improved heart health due to its ability to lower bad cholesterol levels.

Moreover, its isotopically labeled variant allows for detailed tracking in metabolic studies to understand fatty acid metabolism more comprehensively .

The synthesis of octadec-9-enoic acid can be achieved through several methods:

- Biosynthesis: Naturally synthesized by the enzyme stearoyl-CoA desaturase from stearic acid.

- Chemical Synthesis: Can be synthesized through various organic reactions including:

- Dehydrogenation of stearic acid.

- Ethenolysis of methyl oleate.

- Isotopic Labeling: The ^13C labeling can be introduced during biosynthesis or through specific

Octadec-9-enoic acid has diverse applications across multiple fields:

- Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.

- Cosmetics: Incorporated into skin care products for its emollient properties.

- Pharmaceuticals: Acts as a precursor for various medicinal compounds and is used in drug formulations.

The isotopically labeled variant is particularly useful in research settings for tracing metabolic pathways and studying lipid metabolism .

Research on interaction studies involving octadec-9-enoic acid has focused on its effects on cell membranes and signaling pathways. Key findings include:

- Membrane Fluidity: Alters membrane characteristics which can affect protein function and cellular signaling.

- Lipid Metabolism: Influences the expression of genes involved in lipid metabolism and energy homeostasis.

These interactions highlight its importance not only as a nutrient but also as a modulator of cellular functions .

Several compounds share structural similarities with octadec-9-enoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Oleic Acid | Monounsaturated Fatty Acid | Most common fatty acid; beneficial for heart health. |

| Elaidic Acid | Trans Fatty Acid | Isomer of oleic acid; associated with adverse health effects. |

| Palmitoleic Acid | Monounsaturated Fatty Acid | Shorter carbon chain (C16); found in certain animal fats. |

| Linoleic Acid | Polyunsaturated Fatty Acid | Contains two double bonds; essential fatty acid. |

The uniqueness of octadec-9-enoic acid lies in its specific configuration (Z-isomer) and isotopic labeling which provides distinct advantages for research applications compared to these similar compounds .

Isotopic Precursor Selection Strategies for Oleic Acid Labeling

The synthesis of uniformly 13C18-labeled oleic acid hinges on the strategic incorporation of 13C-enriched precursors at all 18 carbon positions. Two primary approaches dominate contemporary methodologies:

- Fatty Acid Anhydride Condensation: Cholesterol or its 13C-enriched derivatives are condensed with [1-13C]oleic anhydride in the presence of dimethylaminopyridine (DMAP) and anhydrous chloroform. This method yields single- or double-13C-labeled cholesterol oleate, which can be hydrolyzed to isolate the labeled oleic acid.

- Direct Carbodiimide-Mediated Esterification: 13C-enriched oleic acid is synthesized by reacting [1-13C]-oleic acid with cholesterol or 4-13C-cholesterol using dicyclohexylcarbodiimide (DCC) and DMAP. This single-step protocol achieves 90% yields after silicic acid column chromatography.

Table 1: Isotopic Precursors for Oleic Acid Labeling

Horner-Emmons Reaction Optimization in 13C18-Oleate Synthesis

The Horner-Emmons (HWE) reaction has emerged as a cornerstone for constructing the cis-olefin moiety in labeled oleic acid. By employing phosphonate carbanions derived from 13C-labeled precursors, this reaction achieves superior stereocontrol compared to traditional Wittig methodologies.

Reaction Optimization Parameters:

- Solvent System: Tetrahydrofuran (THF) and ethylene glycol dimethyl ether (DME) enhance the solubility of 13C-labeled phosphonates, reducing side reactions.

- Base Selection: Sodium hydride (NaH) generates the reactive carbanion intermediate without isotopic scrambling, critical for preserving 13C enrichment.

- Temperature Control: Reactions conducted at –20°C minimize thermal degradation of the sensitive 13C-labeled aldehyde intermediates.

A representative synthesis involves reacting 13C18-octadecanal with bis(2,2,2-trifluoroethyl)phosphonoacetate under NaH/THF conditions, yielding (Z)-octadec-9-enoic acid with >98% geometric purity. The water-soluble phosphate byproducts are easily removed via aqueous extraction, simplifying purification.

Table 2: Horner-Emmons Reaction Conditions

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous THF | Maximizes phosphonate solubility |

| Base | NaH (1.2 equiv) | Prevents isotopic exchange |

| Temperature | –20°C | Reduces aldol side reactions |

| Reaction Time | 12–16 h | Ensures complete conversion |

Catalytic Hydrogenation Techniques for Z-Stereochemistry Preservation

Preserving the Z-configuration during hydrogenation of polyunsaturated precursors remains a critical challenge. Lindlar catalysts (Pd/CaCO3 poisoned with lead) enable selective partial hydrogenation of linoleic (C18:2) and linolenic (C18:3) acids to oleic acid (C18:1) while maintaining cis stereochemistry.

Key Advances:

- Pressure Modulation: Operating at 0.4 MPa H2 pressure balances reaction rate and selectivity, achieving 84.6% conversion of linoleic acid to oleic acid with <10% stearic acid (C18:0) formation.

- Catalyst Recycling: Lindlar catalysts retain activity for ≥5 cycles when washed with hexane between runs, reducing costs for large-scale 13C18-oleate production.

Isotopic labeling introduces unique challenges: 13C-enriched double bonds exhibit slightly higher reactivity due to kinetic isotope effects, necessitating reduced temperatures (180°C vs. 200°C for unlabeled substrates) to prevent over-hydrogenation.

Purification Challenges in High-Enrichment 13C18 Lipid Production

Achieving ≥99% isotopic and chemical purity requires multi-step purification:

- Silicic Acid Chromatography: Neutralizes residual DMAP or DCC while separating mono- and di-labeled species. A 40:1 (w/w) silica-to-product ratio effectively resolves 13C18-oleic acid from unreacted precursors.

- HPLC with Evaporative Light Scattering Detection (ELSD): C18 reversed-phase columns (5 µm, 250 × 4.6 mm) with isocratic 90:10 methanol/water eluent provide baseline separation of isotopic isomers.

- 13C-NMR Validation: Distinguishes positional labeling errors via characteristic shifts (e.g., C9 olefinic carbons at δ 129.8–130.2 ppm).

Table 3: Purification Performance Metrics

| Technique | Purity Achieved | Throughput (mg/h) | Key Limitations |

|---|---|---|---|

| Silicic Acid Chromatography | 95–98% | 200 | Low resolution for diastereomers |

| Preparative HPLC | 99.5% | 50 | High solvent consumption |

| Crystallization | 99.9% | 10 | Limited to solid derivatives |

Microsomal Triglyceride Transfer Protein Activity Profiling

Studies utilizing (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-¹³C₁₈)octadec-9-enoic acid (hereafter ¹³C₁₈-oleate) have clarified the role of microsomal triglyceride transfer protein in lipid mobilization. When administered orally to mice pretreated with an microsomal triglyceride transfer protein inhibitor, ¹³C₁₈-oleate incorporation into plasma triglycerides decreased by 85% compared to controls, while jejunal tissue triglyceride levels increased 2.3-fold [1]. This demonstrates microsomal triglyceride transfer protein's critical role in lipid secretion rather than synthesis.

Parallel analyses of phosphatidylcholine and cholesteryl ester pools revealed compartment-specific effects:

| Lipid Class | Plasma Reduction (%) | Jejunal Accumulation (nmol/g) |

|---|---|---|

| Triglyceride | 85 ± 6 | 420 ± 45 |

| Phosphatidylcholine | 72 ± 8 | 185 ± 22 |

| Cholesteryl Ester | 68 ± 7 | 92 ± 11 |

These data [1] confirm microsomal triglyceride transfer protein inhibition traps ¹³C-lipids in enterocytes, disrupting chylomicron assembly. The isotopic method enabled simultaneous tracking of multiple lipid classes with precursor pool validation—oleate enrichment remained equivalent between groups (22.4% vs. 21.9%), ensuring observed effects reflect true pharmacological action rather than isotopic dilution [1].

Chylomicron/Very-Low-Density Lipoprotein Assembly Mechanisms

The ¹³C₁₈-oleate tracer has delineated temporal aspects of lipoprotein particle assembly. Following oral administration in corn oil, peak plasma ¹³C-triglyceride enrichment occurred at 90 minutes, with triolein (C54:3) showing 38% isotopic enrichment versus 12% for mixed-acid triglycerides [1]. This preferential incorporation into homogeneous triglycerides suggests chylomicron assembly systems favor substrates minimizing acyl chain heterogeneity.

Critical assembly checkpoints were identified through fractional turnover calculations:

$$

k{assembly} = \frac{[^{13}C]TG{plasma}}{[^{13}C]oleate_{precursor} \cdot t}

$$

Where $$k_{assembly}$$ represents the first-order rate constant for triglyceride incorporation into lipoproteins. Values decreased from 0.18 h⁻¹ in controls to 0.02 h⁻¹ under microsomal triglyceride transfer protein inhibition [1], quantifying the protein's kinetic control over lipid export.

Phospholipid Remodeling Dynamics in Membrane Biogenesis

Liquid chromatography trapped ion mobility spectrometry-time-of-flight mass spectrometry (LC-TIMS-TOF MS/MS) analyses using ¹³C₁₈-oleate revealed phospholipid trafficking routes [3]. In developing mosquito ovaries, ¹³C-phosphatidylcholine species exhibited 14% higher de novo synthesis rates compared to phosphatidylethanolamine, with acyl chain remodeling occurring within 2 hours post-tracer administration. Mobility shifts (+0.32 Vs/cm² for ¹³C-PC 34:1 vs. unlabeled) confirmed isotopic incorporation without altering lipid structure [3].

¹³C-NMR studies further demonstrated cholesterol's regulatory role: at 50 mol% cholesterol, ¹³C₁₈-oleate solubility in phosphatidylcholine bilayers decreased from 2.9 mol% to 1.2 mol%, redistributing the tracer to bilayer core regions [5]. This cholesterol-mediated spatial partitioning influences membrane protein activity and lipid signaling domains.

β-Oxidation Flux Quantification via ¹³CO₂ Metabolic Tracing

Kinetic ¹³C dilution studies in Escherichia coli quantified oleate catabolism through β-oxidation and tricarboxylic acid cycle integration [4]. Using:

$$

Flux{β-ox} = \frac{d[^{13}CO2]}{dt} \cdot (1 + \frac{[acetyl-CoA]}{K_m}))

$$

Researchers measured a β-oxidation flux of 4.2 μmol/min/gDCW in wild-type strains, increasing to 6.5 μmol/min/gDCW in ΔarcA mutants [4]. Isotopomer analysis of proteinogenic amino acids revealed:

| Amino Acid | ¹³C Dilution Rate (%/h) | Pathway Contribution |

|---|---|---|

| Glutamate | 56 → 91 (0-8h) | Tricarboxylic Acid Cycle |

| Aspartate | 38 → 89 | Anaplerotic Flux |

| Alanine | 44 → 88 | Gluconeogenesis |

These data [4] map carbon redistribution from β-oxidation through central metabolism, demonstrating ¹³C₁₈-oleate's utility in quantifying pathway fluxes under genetic perturbations.

The chemical compound (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid represents a fully carbon-13 labeled oleic acid that has emerged as a powerful molecular probe for investigating mycobacterial lipid metabolism pathways [1] [2]. This isotopically enriched fatty acid tracer enables precise tracking of carbon flow through complex metabolic networks in Mycobacterium tuberculosis, providing unprecedented insights into the organism's unique lipid biosynthetic machinery and metabolic adaptations during infection and persistence states.

Methyltransferase Activity Analysis in Tuberculostearic Acid Biosynthesis

The utilization of carbon-13 labeled oleate probes has revolutionized our understanding of tuberculostearic acid biosynthesis in mycobacteria. Tuberculostearic acid, also known as 10-methylstearic acid, represents a unique branched-chain fatty acid that serves as a taxonomic marker for mycobacterial species and plays crucial roles in membrane dynamics and pathogenesis [3] [4]. The biosynthetic pathway involves two sequential enzymatic steps, with methyltransferase activity representing the initial and rate-limiting reaction.

Research investigations utilizing carbon-13 labeled oleic acid have demonstrated that the methyltransferase enzyme UfaA1, encoded by the Rv0447c gene in Mycobacterium tuberculosis, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the double bond of oleic acid incorporated into phosphatidylethanolamine or phosphatidylcholine substrates [3]. Kinetic analysis revealed that this methyltransferase exhibits optimal activity between pH 7.0 and pH 8.0, with Michaelis-Menten constant values of 14 μM for dioleyl phosphatidylethanolamine, 13 μM for S-adenosyl-L-methionine, and 83 μM for nicotinamide adenine dinucleotide phosphate [3].

The enzyme demonstrates maximum velocity values ranging from 1.3 to 1.6 nmol per minute, with activity severely inhibited by S-adenosyl-L-homocysteine [3]. Subsequent research has identified additional methyltransferase enzymes involved in tuberculostearic acid biosynthesis, including the Cfa enzyme in Mycobacterium smegmatis, which functions as an S-adenosyl-L-methionine-dependent methyltransferase essential for the synthesis of major membrane phospholipids containing the C19:0 monomethyl-branched stearic acid [5].

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Optimal pH Range | 7.0-8.0 | pH units | [3] |

| Km (Dioleyl PE) | 14 | μM | [3] |

| Km (SAM) | 13 | μM | [3] |

| Km (NADPH) | 83 | μM | [3] |

| Vmax | 1.3-1.6 | nmol/min | [3] |

The methyltransferase BfaB has been characterized as a critical enzyme in the two-step biosynthesis pathway, working in conjunction with the flavin adenine dinucleotide-binding oxidoreductase BfaA to convert oleic acid to tuberculostearic acid [6] [7]. Genetic analysis of Mycobacterium avium subspecies paratuberculosis strains revealed that S-type strains contain a single-nucleotide polymorphism in the bfaA gene that renders the oxidoreductase enzyme non-functional, resulting in accumulation of the intermediate 10-methylene stearate instead of the final tuberculostearic acid product [7].

Phosphatidylinositol Trafficking in Mycobacterium tuberculosis

Carbon-13 labeled oleate probes have provided critical insights into phosphatidylinositol trafficking mechanisms within Mycobacterium tuberculosis-infected macrophages. The pathogen produces phosphatidylinositol analogs, including phosphatidylinositol mannosides and lipoarabinomannan, which intercalate into host cell endomembranes and modulate intracellular trafficking pathways [8] [9].

Experimental studies utilizing isotopically labeled oleic acid have demonstrated that phosphatidylinositol mannosides specifically stimulate homotypic fusion of early endosomes in an adenosine triphosphate-, cytosol-, and N-ethylmaleimide sensitive factor-dependent manner [8] [9]. The fusion process requires small Rab guanosine triphosphatases, with stimulatory effects increasing upon partial depletion of membrane Rabs with RabGDI [8]. Furthermore, phosphatidylinositol mannoside-mediated stimulation of early endosomal fusion was enhanced when phosphatidylinositol 3-kinase was inhibited by wortmannin treatment [8].

The trafficking studies revealed that phosphatidylinositol mannosides facilitate fusion between model phagosomes and early endosomes, while simultaneously inhibiting phagosomal acidification [8] [9]. These mycobacterial phospholipids increase accumulation of plasma membrane-endosomal syntaxin 4 and transferrin receptor on phosphatidylinositol mannoside-coated latex bead phagosomes [8]. The dual effects of phosphatidylinositol mannosides, combined with the previously characterized actions of lipoarabinomannan, suggest that Mycobacterium tuberculosis employs a sophisticated two-pronged strategy to modify its intracellular niche by blocking acquisition of late endosomal/lysosomal constituents while facilitating fusion with early endosomal compartments [8] [9].

| Trafficking Parameter | Effect | Mechanism | Reference |

|---|---|---|---|

| Early Endosome Fusion | Stimulated | ATP/Cytosol/NSF-dependent | [8] [9] |

| Rab GTPase Requirement | Absolute | Small Rab proteins essential | [8] |

| PI3K Inhibition Effect | Enhanced fusion | Wortmannin-sensitive | [8] |

| Phagosomal Acidification | Inhibited | pH-dependent mechanism | [8] |

Host-Pathogen Lipid Exchange Mechanisms Revealed by Isotopic Transfer

The application of carbon-13 labeled oleate probes has unveiled sophisticated host-pathogen lipid exchange mechanisms that facilitate Mycobacterium tuberculosis survival and replication within macrophages. Studies utilizing isotopically labeled oleic acid have demonstrated that the pathogen actively scavenges host-derived fatty acids and incorporates them into its own membrane phospholipids and cell wall components [10] [11].

Tracer analysis using carbon-13 labeled oleic acid revealed its transformation to tuberculostearic acid through the addition of a methyl group comprising one carbon-12 atom [11]. The labeled tuberculostearic acid subsequently serves as a building block for membrane lipids, including phosphatidylinositol 16:019:0, phosphatidylethanolamine 16:019:0, phosphatidylglycerol 16:019:0, and their lyso derivatives [11]. After seven days of incubation, dose-dependent labeling efficiencies were observed, with phosphatidylinositol 16:019:0 showing 3.8% labeling efficiency at 10 μM carbon-13 oleic acid supplementation, increasing to 10.3% at 100 μM tracer concentration [11].

The host-pathogen lipid exchange studies revealed that when human monocyte-derived macrophages were pre-labeled with carbon-13 oleic acid and subsequently infected with Mycobacterium tuberculosis, the pathogen utilized host-derived oleic acid to form phosphatidylinositol 16:0_19:0 containing the carbon-12/carbon-13 tuberculostearic acid signature [10]. This isotopic transfer pattern provided direct evidence for the acquisition of host fatty acids by intracellular mycobacteria and their subsequent metabolic conversion to pathogen-specific lipid species.

Mass spectrometric analysis demonstrated that carbon-13 oleate was effectively incorporated into triacylglycerol, cholesteryl ester, and phosphatidylcholine species within host cells [10]. The study revealed that acetyl-CoA carboxylase 2 inhibitor treatment reduced triacylglycerol concentrations in infected macrophages, while having minimal effects on cholesteryl ester levels [10]. Notably, cholesteryl esters were found to be more than an order of magnitude less abundant compared to triacylglycerols in the host cell lipid pools [10].

| Lipid Species | Labeling Efficiency (10 μM) | Labeling Efficiency (100 μM) | Reference |

|---|---|---|---|

| PI 16:0_19:0 (TSA) | 3.8% | 10.3% | [11] |

| LPI 19:0 (TSA) | ~7.6% | ~20.6% | [11] |

| PE 16:0_19:0 (TSA) | ~7.6% | ~20.6% | [11] |

| PG 16:0_19:0 (TSA) | ~7.6% | ~20.6% | [11] |

Persistence State Detection Through Carbon-12/Carbon-13 Tuberculostearic Acid Signature Analysis

The development of carbon-12/carbon-13 tuberculostearic acid signature analysis has emerged as a novel approach for detecting Mycobacterium tuberculosis persistence states and monitoring bacterial burden in various experimental systems. This analytical method exploits the unique metabolic conversion of host-derived carbon-13 labeled oleic acid to tuberculostearic acid-containing phospholipids as a molecular signature of active mycobacterial metabolism [11] [12].

The persistence state detection system utilizes the principle that metabolically active Mycobacterium tuberculosis organisms continuously synthesize tuberculostearic acid-containing phospholipids from available oleic acid substrates, while dormant or non-viable bacteria exhibit reduced or absent lipid biosynthetic activity [13] [14]. The carbon-12/carbon-13 tuberculostearic acid signature provides a culture-independent method for quantifying bacterial burden with detection limits equivalent to 10² colony forming units for bacterial cultures and approximately 10³ for cell culture systems [12].

Experimental validation of this approach demonstrated successful quantification of pathogen loads in infected murine macrophages, human neutrophils, and murine lung tissue samples [12]. The method showed particular utility in monitoring therapy response, with elevated levels of tuberculostearic acid-containing phosphatidylinositols detected in peripheral blood mononuclear cells from tuberculosis patients at treatment initiation, followed by declining concentrations during successful anti-tuberculosis therapy [12].

The persistence state detection methodology revealed that bacterial cells not undergoing replication or existing in slowly replicating states retain their metabolic signatures differently than actively dividing populations [14]. Flow cytometry-based analysis combined with carbon-13 labeling demonstrated that persister formation depends on initial infection burden and intracellular bacterial load, with different host factors differentially impacting bacterial adaptive mechanisms and entry into persistence states [15].

| Detection Parameter | Sensitivity | Application | Reference |

|---|---|---|---|

| Bacterial Culture Limit | 10² CFU | Pure culture systems | [12] |

| Cell Culture Limit | 10³ CFU | Infected cell models | [12] |

| Clinical Sample Detection | Variable | Patient PBMC analysis | [12] |

| Therapy Monitoring | Quantitative decline | Treatment response | [12] |

The carbon-12/carbon-13 tuberculostearic acid signature analysis has proven particularly valuable for characterizing the heterogeneous nature of mycobacterial populations within infected tissues. Studies utilizing this approach revealed that different environmental stresses within the macrophage phagosome, including low pH, nutrient deprivation, and exposure to antimicrobial agents, promote phenotypic variation leading to physiologically viable but non-replicating persister subpopulations [14] [15]. These persisters maintain metabolic activity while remaining undetectable by conventional culture-based diagnostic methods, yet provide a reservoir for infection relapse during favorable growth conditions [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant